molecular formula C24H33NO4 B1608682 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline CAS No. 21088-15-3

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B1608682
CAS No.: 21088-15-3
M. Wt: 399.5 g/mol
InChI Key: VQAZFFDEYWLNPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline typically involves the reaction of 3,4-diethoxybenzyl chloride with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

Scientific Research Applications

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline
  • 6,7-Diethoxy-1-(3,4-diethoxybenzyl)isoquinoline
  • Ethaverine
  • Ethylpapaverine

Uniqueness

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAZFFDEYWLNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388460
Record name 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21088-15-3
Record name 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 2
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 3
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 4
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 5
Reactant of Route 5
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 6
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline

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